3-(4-(Hydroxymethyl)phenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Hydroxymethyl)phenoxy)phenol is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy group, which is further connected to a phenol ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)phenoxy)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phenol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Hydroxymethyl)phenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenol group can be reduced to form a corresponding hydroxy derivative.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(4-(Carboxymethyl)phenoxy)phenol.
Reduction: Formation of 3-(4-(Hydroxymethyl)phenoxy)cyclohexanol.
Substitution: Formation of nitro derivatives such as 3-(4-(Hydroxymethyl)phenoxy)-2-nitrophenol.
Wissenschaftliche Forschungsanwendungen
3-(4-(Hydroxymethyl)phenoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-(Hydroxymethyl)phenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response . The compound’s ability to act as an antioxidant is attributed to its phenolic structure, which can scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenoxy)phenol
- 3-(3-Hydroxyphenoxy)benzoic acid
- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenol
Uniqueness
3-(4-(Hydroxymethyl)phenoxy)phenol stands out due to its unique combination of a hydroxymethyl group and a phenoxy group attached to a phenol ring. This structure imparts specific chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H12O3 |
---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
3-[4-(hydroxymethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H12O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8,14-15H,9H2 |
InChI-Schlüssel |
AOUSNGWSZWQYMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.